Eicosapentaenoic acid ethyl ester
Overview
Description
Eicosapentaenoic acid ethyl ester is a synthetic derivative of the omega-3 fatty acid eicosapentaenoic acid. It is commonly used in the treatment of hypertriglyceridemia and cardiovascular diseases. This compound is known for its ability to lower triglyceride levels and reduce the risk of cardiovascular events .
Preparation Methods
Synthetic Routes and Reaction Conditions: Eicosapentaenoic acid ethyl ester is typically synthesized through the transesterification of fish oil with ethanol. The process involves the use of a catalyst, such as an immobilized lipase, to facilitate the reaction. The reaction conditions often include a temperature range of 40-60°C and a reaction time of several hours .
Industrial Production Methods: In industrial settings, the production of this compound involves the extraction of eicosapentaenoic acid from fish oil, followed by its conversion to the ethyl ester form through transesterification. Advanced techniques such as simulated moving bed chromatography and countercurrent chromatography are used to purify the compound .
Chemical Reactions Analysis
Types of Reactions: Eicosapentaenoic acid ethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under mild conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of the ester, and substituted compounds with different functional groups .
Scientific Research Applications
Eicosapentaenoic acid ethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its effects on cellular processes and membrane dynamics.
Medicine: It is used in the treatment of hypertriglyceridemia and cardiovascular diseases. .
Industry: this compound is used in the production of dietary supplements and pharmaceuticals
Mechanism of Action
The mechanism of action of eicosapentaenoic acid ethyl ester involves several pathways:
Increased β-oxidation: Enhances the breakdown of fatty acids in the liver.
Inhibition of acyl-CoA1,2-diacylglycerol acyltransferase: Reduces the synthesis of triglycerides.
Decreased lipogenesis: Lowers the production of new fatty acids in the liver.
Increased plasma lipoprotein lipase activity: Enhances the clearance of triglycerides from the bloodstream
Comparison with Similar Compounds
Docosahexaenoic acid ethyl ester: Another omega-3 fatty acid ethyl ester with similar applications but different effects on lipid profiles.
Omega-3-acid ethyl esters: A mixture of ethyl esters of omega-3 fatty acids, including eicosapentaenoic acid and docosahexaenoic acid.
Uniqueness: Eicosapentaenoic acid ethyl ester is unique in its high purity and specific action on lowering triglyceride levels without significantly raising low-density lipoprotein cholesterol levels. This makes it particularly effective in reducing cardiovascular risks compared to other omega-3 fatty acid derivatives .
Properties
IUPAC Name |
ethyl (5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h5-6,8-9,11-12,14-15,17-18H,3-4,7,10,13,16,19-21H2,1-2H3/b6-5+,9-8+,12-11+,15-14+,18-17+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQPWTVBQMWLSZ-LRKAYDMASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84494-70-2, 86227-47-6 | |
Record name | 5,8,11,14,17-Eicosapentaenoic acid, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084494702 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eicosapentaenoic acid ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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